4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which consists of two benzene rings linked at the [1,1’] position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid, often involves scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Negishi reactions . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo biotransformation through hydroxylation, ring fission, and oxidation of ring substituents . These reactions are facilitated by enzymes and other biological catalysts, leading to the formation of various metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known biphenyl derivative used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Similar to BPA but with different substituents on the phenol rings.
Bisphenol Z (BPZ): Another biphenyl derivative with unique structural features.
Uniqueness
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various applications .
Biological Activity
4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid (also known as 4-HMBC) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacology and toxicology.
- Chemical Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- IUPAC Name : 4-Hydroxy-3'-methyl-1,1'-biphenyl-3-carboxylic acid
Biological Activities
4-HMBC exhibits several biological activities that have been documented in various studies:
Antioxidant Activity
Research indicates that 4-HMBC possesses significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound effectively scavenges free radicals, with an IC50 value indicating its potency compared to standard antioxidants like ascorbic acid .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin synthesis; thus, its inhibition can have implications for skin whitening and treatment of hyperpigmentation. Molecular docking studies suggest that 4-HMBC interacts with tyrosinase, exhibiting competitive inhibition with an IC50 value comparable to known inhibitors such as kojic acid . The presence of hydroxyl groups in its structure enhances its binding affinity to the enzyme.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies indicate that 4-HMBC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential .
Case Studies
Several case studies have explored the biological effects of 4-HMBC:
- Study on Antioxidant Effects : A recent study evaluated the antioxidant activity of 4-HMBC in a cellular model. The results indicated a dose-dependent reduction in oxidative stress markers, reinforcing its potential as a therapeutic agent for oxidative stress-related diseases .
- Tyrosinase Inhibition Study : In another study focused on skin applications, 4-HMBC was tested for its ability to inhibit tyrosinase activity in melanocytes. Results showed that it significantly reduced melanin production, suggesting its utility in cosmetic formulations aimed at skin lightening .
- Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties revealed that 4-HMBC effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
The biological activities of 4-HMBC can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure are responsible for donating protons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Interaction : The compound's ability to bind to tyrosinase is facilitated by hydrogen bonding and hydrophobic interactions, which are crucial for inhibiting enzyme activity.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial cell membranes, leading to cell lysis and death.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-hydroxy-5-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChI Key |
AVDPIAPXLYLDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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